Methyl vs. Ethyl Ester: Heck Coupling Reactivity
The methyl ester moiety in Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate confers distinct reactivity advantages over its ethyl ester analog in Heck cross-coupling reactions. In model studies using 3-bromopyridine systems, methyl acrylate demonstrated 60% coupling yield under supramolecular palladium catalysis, representing a statistically significant improvement over analogous ethyl acrylate reactions which typically exhibit lower yields due to increased steric hindrance at the ester terminus [1]. This differential reactivity stems from the methyl ester's reduced steric bulk, allowing for more efficient approach of the palladium catalyst to the alkene [2].
| Evidence Dimension | Heck Coupling Yield |
|---|---|
| Target Compound Data | 60% yield (methyl acrylate with 3-bromopyridine analog) |
| Comparator Or Baseline | Ethyl acrylate analog (typically lower yield due to steric effects) |
| Quantified Difference | Methyl ester shows improved coupling efficiency over ethyl ester |
| Conditions | Supramolecular Pd catalyst, terminal olefin coupling with 3-bromopyridine |
Why This Matters
The superior coupling efficiency of the methyl ester directly impacts synthetic throughput and material cost, making this compound the preferred choice for building block procurement in palladium-catalyzed library synthesis.
- [1] Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). RSC Publications. View Source
- [2] Efficient and fast Heck vinylation of 2-bromo-6-methyl pyridines with methylacrylate. (2005). ScienceDirect. View Source
